Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
Description
Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a complex structure that combines the properties of benzoic acid and a tetrahydronaphthalenol derivative
Properties
CAS No. |
185432-32-0 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H16O.C7H6O2/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13;8-7(9)6-4-2-1-3-5-6/h6-7,11,13H,3-5H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
DJKZNUISLBPGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC(C2=C(C=C1)C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol include other benzoic acid derivatives and tetrahydronaphthalenol derivatives. Examples include:
- Benzoic acid
- 1,2,3,4-Tetrahydronaphthalen-1-ol
- 5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
What sets this compound apart is its combined structural features, which confer unique chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
